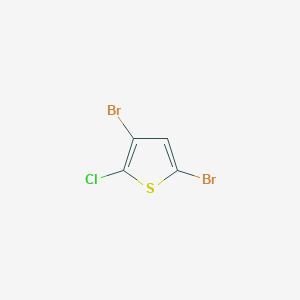
3,5-Dibromo-2-chlorothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-chlorothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it an electron-deficient compound, which can be useful in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-chlorothiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For example, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to introduce bromine and chlorine atoms into the thiophene ring .
化学反応の分析
Types of Reactions
3,5-Dibromo-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents.
Coupling Reactions: Palladium-based catalysts are often used in Suzuki-Miyaura and Stille couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted thiophenes, which are valuable intermediates in organic synthesis .
科学的研究の応用
3,5-Dibromo-2-chlorothiophene has several scientific research applications, including:
作用機序
The mechanism of action of 3,5-Dibromo-2-chlorothiophene involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms make the compound more reactive towards nucleophiles, allowing it to undergo substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
Uniqueness
3,5-Dibromo-2-chlorothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .
特性
CAS番号 |
60404-20-8 |
|---|---|
分子式 |
C4HBr2ClS |
分子量 |
276.38 g/mol |
IUPAC名 |
3,5-dibromo-2-chlorothiophene |
InChI |
InChI=1S/C4HBr2ClS/c5-2-1-3(6)8-4(2)7/h1H |
InChIキー |
NWWJGDMQJADJET-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



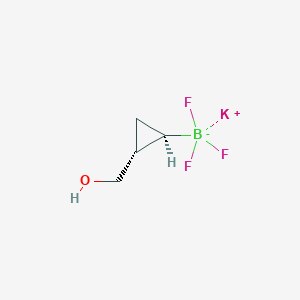
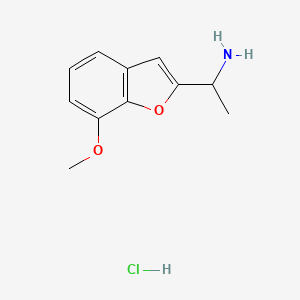
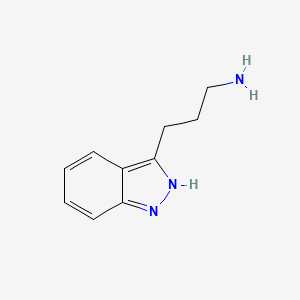
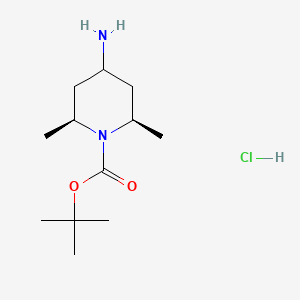
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
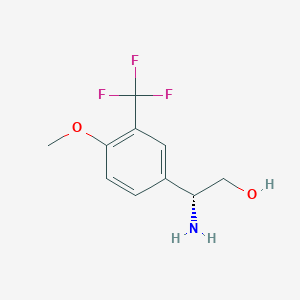
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)



aminehydrochloride](/img/structure/B13586788.png)
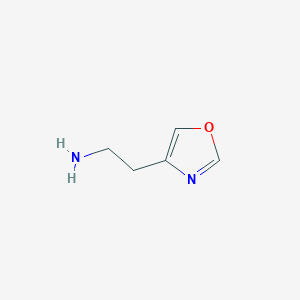
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
